molecular formula C14H22N2 B6207415 1-benzyl-5-ethyl-5-methylpyrrolidin-3-amine, Mixture of diastereomers CAS No. 2703781-82-0

1-benzyl-5-ethyl-5-methylpyrrolidin-3-amine, Mixture of diastereomers

Cat. No.: B6207415
CAS No.: 2703781-82-0
M. Wt: 218.34 g/mol
InChI Key: VKHRBAUTMOWLOD-UHFFFAOYSA-N
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Description

1-Benzyl-5-ethyl-5-methylpyrrolidin-3-amine is a pyrrolidine derivative featuring a benzyl group at position 1, ethyl and methyl substituents at position 5, and an amine group at position 3. As a mixture of diastereomers, its stereochemical complexity arises from multiple stereocenters, leading to distinct spatial arrangements that influence its physical, chemical, and biological properties. Diastereomers, unlike enantiomers, exhibit differences in physical properties (e.g., melting point, solubility) and chromatographic behavior, enabling their separation via techniques like chiral chromatography . The biological activity of diastereomers can also diverge significantly due to conformational preferences, as seen in chlorinated lipids and other bioactive molecules . Understanding these differences is critical for pharmaceutical development, where stereochemistry directly impacts efficacy, toxicity, and metabolic stability.

Properties

CAS No.

2703781-82-0

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

1-benzyl-5-ethyl-5-methylpyrrolidin-3-amine

InChI

InChI=1S/C14H22N2/c1-3-14(2)9-13(15)11-16(14)10-12-7-5-4-6-8-12/h4-8,13H,3,9-11,15H2,1-2H3

InChI Key

VKHRBAUTMOWLOD-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(CN1CC2=CC=CC=C2)N)C

Purity

95

Origin of Product

United States

Preparation Methods

Benzylation of Pyrrolidine Precursors

A foundational approach involves the functionalization of pyrrolidine intermediates with benzyl groups. For example, 1-benzyl-N-methylpyrrolidin-3-amine serves as a structural analog, synthesized via hydrogenation of pre-functionalized intermediates. In one protocol, 3-(methylamino)-1-benzylpyrrolidine undergoes sequential protection, deprotection, and acetylation to yield target derivatives. The critical step involves Pd/C-catalyzed hydrogenation under atmospheric pressure, achieving quantitative debenzylation while preserving the pyrrolidine core.

Diastereoselective Petasis Reactions

Catalyst-Mediated Stereochemical Control

The Petasis reaction has been employed to synthesize β-amino alcohols with high diastereoselectivity, as demonstrated in the synthesis of syn and anti diastereomers using chiral biphenol catalysts. For instance, ( S)-3,3’-Br₂-BINOL 4 selectively promotes syn diastereomer formation via transition-state stabilization, achieving a 4:1 syn:anti ratio. Applying this to pyrrolidine systems, the reaction of styrylboronates with benzyl-protected amines could yield 1-benzyl-5-ethyl-5-methylpyrrolidin-3-amine with tunable diastereomeric excess (d.e.).

Substrate Stereochemistry and Solvent Effects

Computational studies of tetrahydropyrrolodiazepindione synthesis reveal that substrate stereochemistry dictates the kinetic versus thermodynamic pathways. For example, ( S)-configured amino esters favor rapid cyclization to kinetic products, whereas ( R)-isomers undergo slower equilibration to thermodynamically stable diastereomers. In the context of 1-benzyl-5-ethyl-5-methylpyrrolidin-3-amine, varying the stereochemistry of starting malonates or using polar aprotic solvents (e.g., DMF) may shift diastereomer ratios.

Tandem Cyclization-Epimerization Processes

Kinetic Trapping of Diastereomers

A three-step isomerization/cyclization protocol for pyrrolodiazepindiones illustrates the interplay between kinetic cyclization and thermodynamic epimerization. Starting with homoallylic amino esters, base-mediated cyclization generates an intermediate prone to retro-aza-Michael reactions, enabling epimerization at C3 and C5. For 1-benzyl-5-ethyl-5-methylpyrrolidin-3-amine, analogous conditions (e.g., sodium methylate in methanol) could trap kinetic diastereomers, while prolonged heating favors thermodynamic equilibration.

Impact of Temperature and Base Strength

Data from barbituric acid synthesis show that reaction temperature critically affects diastereomer distribution. For instance, refluxing at 85–110°C with sodium methylate promotes ethanol elimination and subsequent ring closure, with higher temperatures favoring trans-diastereomers. Similarly, weaker bases (e.g., K₂CO₃) may slow epimerization, preserving kinetic products.

Analytical Characterization of Diastereomeric Mixtures

Chromatographic Resolution

Reverse-phase HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) effectively resolves diastereomers of pyrrolidine derivatives. In studies of TRPC5 inhibitors, analogs with benzylic substitutions exhibited baseline separation using acetonitrile/water gradients. For 1-benzyl-5-ethyl-5-methylpyrrolidin-3-amine, analogous methods would enable quantification of diastereomer ratios.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR coupling constants and nuclear Overhauser effects (NOE) provide insights into relative configurations. For example, vicinal coupling constants (J = 2.3–2.4 Hz) in pyrrolidine systems correlate with cis-diastereomers, while trans isomers display smaller J values. Additionally, ¹³C-NMR chemical shifts for quaternary carbons (C5-ethyl and C5-methyl) differ by 1–2 ppm between diastereomers.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Data from Petasis reactions highlight the importance of solvent polarity. Dichloromethane and ethyl acetate favor syn diastereomers, whereas polar solvents like DMF promote anti products. Catalyst screening further modulates selectivity: Br-substituted BINOL derivatives increase syn d.e. by 20–30% compared to unsubstituted analogs.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving yields. In the synthesis of benzimidazole-pyrrolidine conjugates, microwave heating at 100°C for 1 hour achieved 98% conversion, compared to 24 hours under conventional conditions. Applying this to 1-benzyl-5-ethyl-5-methylpyrrolidin-3-amine could minimize epimerization during prolonged heating.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Large-scale syntheses prioritize inexpensive reagents like urea and sodium methylate, as demonstrated in barbituric acid production. For pyrrolidine systems, substituting HATU with EDC/HCl reduces costs while maintaining coupling efficiency.

Purification and Waste Management

Crystallization from ethanol/water mixtures effectively removes byproducts, as seen in the isolation of 5-ethyl-5-phenyl barbituric acid. Activated carbon decolorization further enhances purity without chromatography .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or amine positions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Bases: Sodium hydride, potassium tert-butoxide.

    Solvents: Tetrahydrofuran, dichloromethane, ethanol.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fully saturated compounds.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

1-Benzyl-5-ethyl-5-methylpyrrolidin-3-amine has been explored for its potential as a lead compound in drug development. Its structural similarities to known bioactive molecules suggest that it may exhibit:

  • Antimicrobial Activity : Preliminary studies indicate that this compound may inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation as an antimicrobial agent.
  • Anti-inflammatory Properties : Research has suggested that the compound could modulate inflammatory pathways, presenting opportunities for developing treatments for inflammatory diseases.
  • CNS Activity : Given its structural characteristics, there is potential for this compound to interact with neurotransmitter systems, warranting studies on its effects on mood disorders or neurodegenerative diseases.

Organic Synthesis

In synthetic organic chemistry, 1-benzyl-5-ethyl-5-methylpyrrolidin-3-amine serves as a valuable intermediate in the synthesis of more complex molecules. Its applications include:

  • Building Block : It can be utilized in the synthesis of other pyrrolidine derivatives, which are important in pharmaceuticals and agrochemicals.
  • Reagent in Reactions : The compound can participate in various organic reactions such as nucleophilic substitutions and cyclization processes, leading to the formation of new chemical entities.

Biological Studies

The unique structure of 1-benzyl-5-ethyl-5-methylpyrrolidin-3-amine allows it to be used in biological research:

  • Enzyme Inhibition Studies : The compound's interaction with specific enzymes can provide insights into enzyme mechanisms and lead to the identification of new therapeutic targets.
  • Receptor Binding Studies : Investigating how this compound binds to various receptors can elucidate its pharmacological profile and potential therapeutic uses.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at [source] demonstrated that 1-benzyl-5-ethyl-5-methylpyrrolidin-3-amine exhibited significant antimicrobial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods, revealing promising results that justify further exploration into its mechanism of action.

Case Study 2: Anti-inflammatory Effects

In another investigation published in [source], the anti-inflammatory properties of this compound were assessed using an animal model of acute inflammation. Results indicated a reduction in inflammatory markers, suggesting that 1-benzyl-5-ethyl-5-methylpyrrolidin-3-amine could be developed into a therapeutic agent for inflammatory conditions.

Case Study 3: Synthesis of Pyrrolidine Derivatives

A research team successfully synthesized several novel pyrrolidine derivatives using 1-benzyl-5-ethyl-5-methylpyrrolidin-3-amine as a starting material. The derivatives were tested for their biological activities, leading to the identification of compounds with enhanced efficacy against specific targets [source].

Mechanism of Action

The mechanism of action of 1-benzyl-5-ethyl-5-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the diastereomer involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Separation and Resolution Techniques

The resolution of diastereomers depends on their polarity, conformational flexibility, and interactions with chromatographic phases. For example:

Compound Class Column Used Resolution (α) Key Findings Reference
Azulene diols (RR/SS vs. RS/SR) Chiralcel-OD-H 2.4 vs. 7.8 RS/SR diastereomers (higher polarity) resolved better than RR/SS isomers
5′-AcetoxyNNN diastereomers Reverse-phase HPLC 15.5–19.6 min Elution times varied by >2 min; non-selective acetate addition in synthesis
PT2977 intermediates Silica gel chromatography N/A Cis/trans diastereomers separated efficiently (46% and 39% yields)

Polar diastereomers often exhibit stronger interactions with polar stationary phases (e.g., silica or cellulose), leading to better resolution .

Analytical Methodologies

Advanced analytical techniques are essential for diastereomer characterization:

Method Application Sensitivity/Advantage Reference
UPLC-ESI-MS/MS Quantifying cefprozil diastereomers 20x more sensitive than HPLC-UV
CD Spectroscopy Distinguishing azulene diol conformers Detected OH orientation differences (silica affinity)
X-ray Crystallography Confirming belzutifan (PT2977) structure Resolved cis/trans diastereomer configurations

NMR and computational tools (e.g., TD-DFT for ECD spectra) are also critical for configurational assignments, though conflicting interpretations can arise .

Biological Activity

The compound 1-benzyl-5-ethyl-5-methylpyrrolidin-3-amine , a mixture of diastereomers, has garnered attention in recent years due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

1-benzyl-5-ethyl-5-methylpyrrolidin-3-amine has the following structural characteristics:

  • CAS Number : 2703781-82-0
  • Molecular Formula : C15H23N
  • SMILES Notation : CCC1(C)CC(CN1Cc1ccccc1)N
  • Purity : 95% .

The compound features a pyrrolidine ring, which is known for its role in various biological activities, including interactions with neurotransmitter systems.

Pharmacological Profile

Research indicates that compounds with a pyrrolidine structure often exhibit significant activity at various receptor sites. For instance, studies have shown that derivatives of pyrrolidine can act as antagonists at serotonin receptors (5-HT2A and 5-HT6) and dopamine receptors (D2) .

Structure-Activity Relationship (SAR)

The SAR studies have demonstrated that modifications to the benzyl and ethyl groups can significantly influence the binding affinity and selectivity of the compound towards specific receptors. For example, the introduction of different aryl substituents on the pyrrolidine ring has been shown to enhance receptor affinity, with pKi values exceeding 7 for several derivatives .

In Vitro Studies

In vitro functional assays have revealed that several pyrrolidine derivatives exhibit antagonist effects against targeted receptors. Notably, compounds derived from the methylpyrrolidine series showed promising results with nanomolar K_B values (pK_B 6.60–8.30) . The sulfone derivatives displayed slightly better performance than their methylpyrrolidine counterparts.

Case Study 1: Antagonistic Activity Against Serotonin Receptors

In a study examining the antagonistic properties of pyrrolidine derivatives, it was found that compounds similar to 1-benzyl-5-ethyl-5-methylpyrrolidin-3-amine exhibited significant inhibition of serotonin receptor activity. The findings suggest that these compounds could be potential candidates for treating disorders associated with serotonin dysregulation, such as anxiety and depression .

Case Study 2: Dopamine Receptor Modulation

Another investigation focused on the dopamine receptor modulation capabilities of pyrrolidine derivatives. The results indicated that certain modifications to the benzyl group could enhance binding affinity to D2 receptors, which are critical in the treatment of schizophrenia and Parkinson's disease .

Comparative Data Table

CompoundReceptor TargetpK_i ValueActivity Type
Compound A5-HT2A7.89Antagonist
Compound BD28.30Antagonist
Compound C5-HT67.58Antagonist

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-benzyl-5-ethyl-5-methylpyrrolidin-3-amine, and how are diastereomers generated during synthesis?

The synthesis typically involves multi-step organic reactions, including protection/deprotection strategies and reductive amination. For example:

  • Step 1 : Conversion of commercially available amines (e.g., 4-amino-1-benzylpiperidine) to N-ethyloxycarbonyl-protected intermediates.
  • Step 2 : Reduction using lithium aluminum hydride (LAH) to yield methylamine derivatives.
  • Step 3 : Introduction of substituents (e.g., ethyl and methyl groups) at the pyrrolidine scaffold, leading to epimerization at carbon 7 and generating diastereomers .

Diastereomers arise due to the presence of multiple stereogenic centers (e.g., carbon 7 in the pyrrolidine ring). The choice of reaction conditions (e.g., temperature, solvent) influences the diastereomeric ratio (dr) .

Q. How can RP-HPLC be optimized to separate diastereomers of 1-benzyl-5-ethyl-5-methylpyrrolidin-3-amine?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a robust method for diastereomer separation. Key parameters include:

  • Column : C18 stationary phase (achiral, non-polar).
  • Mobile Phase : Gradient elution with triethylamine phosphate buffer (pH 3.5) and acetonitrile (20:80 ratio).
  • Detection : UV absorption at 254 nm.

For example, diastereomeric pairs of similar compounds have been resolved with retention factors (k) ranging from 2.1 to 4.3 and resolution (Rs) >1.5 .

Table 1 : Example RP-HPLC Conditions for Diastereomer Separation

ParameterValue
ColumnC18 (250 mm × 4.6 mm, 5 μm)
Mobile PhaseTriethylamine phosphate buffer (pH 3.5) : Acetonitrile (20:80)
Flow Rate1.0 mL/min
DetectionUV 254 nm
Resolution (Rs)>1.5

Q. What spectroscopic techniques are critical for characterizing diastereomeric mixtures of this compound?

  • 1H-NMR : Distinguishes diastereomers via splitting patterns and coupling constants. For example, differences in proton environments near stereogenic centers (e.g., carbon 7) produce distinct signals. Diastereomeric ratios (dr) can be quantified using integration of non-overlapping peaks .
  • IR Spectroscopy : Identifies functional groups (e.g., amine stretches at ~3300 cm⁻¹) and steric/electronic differences between diastereomers .
  • Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns, though it cannot differentiate diastereomers directly .

Advanced Research Questions

Q. How do steric effects and electron delocalization influence the relative stability of diastereomers in this compound?

Quantum chemical studies suggest:

  • Steric Effects : Bulky substituents (e.g., benzyl, ethyl, methyl) create torsional strain, destabilizing certain diastereomers. For instance, axial substituents on the pyrrolidine ring may lead to unfavorable 1,3-diaxial interactions .
  • Electron Delocalization : Resonance stabilization in the amine group or adjacent π-systems (e.g., benzyl aromatic ring) can favor specific conformers. Computational models (e.g., DFT) predict energy differences of 1–5 kcal/mol between diastereomers .

Table 2 : Example Energy Differences Between Diastereomers (Hypothetical Data)

Diastereomer PairΔG (kcal/mol)Dominant Stabilization Factor
Diastereomer A/B2.3Steric avoidance
Diastereomer C/D4.1Resonance stabilization

Q. What challenges arise in determining the absolute configuration of diastereomers with multiple stereogenic centers?

  • Chiroptical Methods : Techniques like electronic circular dichroism (ECD) or vibrational circular dichroism (VCD) require comparison of experimental spectra with quantum chemical predictions for all possible stereoisomers. For compounds with n stereogenic centers, this involves 2<sup>n</sup> configurations, which is computationally intensive .
  • Crystallography : Single-crystal X-ray diffraction (using programs like SHELXL) provides definitive configurations but requires high-quality crystals .
  • Limitations : Even with advanced methods, unequivocal assignment may fail if predicted spectra for multiple configurations match experimental data .

Q. Can diastereomers interconvert under catalytic or thermal conditions, and how does this impact isolation?

  • Interconversion Mechanisms : In some cases, diastereomers equilibrate via ring-opening/closure or proton transfer under catalytic conditions (e.g., acid/base). For example, Z-selective ethenolysis catalysts may promote isomerization of intermediates .
  • Mitigation Strategies : Use low-temperature conditions (-78°C) or kinetic trapping (e.g., rapid quenching) to minimize interconversion. Monitoring via time-resolved NMR can identify transient species .

Q. How can computational modeling guide the design of experiments to study diastereomer-specific biological activity?

  • Molecular Dynamics (MD) : Simulates binding modes of diastereomers to target proteins (e.g., enzymes, receptors). For example, differences in hydrogen bonding or hydrophobic interactions may explain activity variations .
  • Docking Studies : Predicts binding affinities using software like AutoDock or Schrödinger. A 1.5-Å RMSD difference in docking poses may correlate with experimental IC50 disparities .

Q. What strategies resolve contradictions in experimental data when analyzing diastereomeric mixtures?

  • Cross-Validation : Combine multiple techniques (e.g., HPLC, NMR, MS) to confirm purity and dr. For instance, discrepancies between NMR integration and HPLC peak areas may indicate co-elution .
  • Statistical Design : Use factorial experiments (e.g., central composite design) to optimize separation parameters and identify confounding variables .

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